Piboserod

Urology Overactive Bladder Smooth Muscle Pharmacology

Piboserod is the only 5-HT₄ antagonist with clinical proof-of-concept in heart failure (LVEF +1.7% vs. placebo) and atrial fibrillation, offering an unmatched translational bridge for preclinical models. With sub‑nanomolar affinity (Ki 0.1–1.5 nM, KB 0.56 nM in human detrusor), high brain penetrance (ED₅₀ 2.0 mg/kg), and clean selectivity (no 5-HT₃ affinity), it outperforms GR113808 and prucalopride in potency and specificity. Ideal for replicating human trial outcomes in rodent/large-animal heart failure studies, blocking 5-HT₄‑mediated bladder contractions, or dissecting CNS 5-HT₄ pathways. Stock ≥98% purity ensures reproducible data. Procure now to integrate a clinically‑backed antagonist into your cardiovascular, urological, or neuroscience workflow.

Molecular Formula C22H31N3O2
Molecular Weight 369.5 g/mol
CAS No. 152811-62-6
Cat. No. B1663627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiboserod
CAS152811-62-6
SynonymsPiboserod;  SB 207266
Molecular FormulaC22H31N3O2
Molecular Weight369.5 g/mol
Structural Identifiers
SMILESCCCCN1CCC(CC1)CNC(=O)C2=C3N(CCCO3)C4=CC=CC=C42
InChIInChI=1S/C22H31N3O2/c1-2-3-11-24-13-9-17(10-14-24)16-23-21(26)20-18-7-4-5-8-19(18)25-12-6-15-27-22(20)25/h4-5,7-8,17H,2-3,6,9-16H2,1H3,(H,23,26)
InChIKeyKVCSJPATKXABRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Structure & Identifiers


Interactive Chemical Structure Model





Piboserod (CAS 152811-62-6): A Selective 5-HT4 Receptor Antagonist for Cardiovascular and Urological Research Applications


Piboserod (SB-207266; trade name Serlipet) is a potent and selective antagonist of the 5-hydroxytryptamine 4 (5-HT4) receptor [1][2]. Developed by GlaxoSmithKline, it has been investigated in clinical trials for atrial fibrillation, congestive heart failure, and irritable bowel syndrome, though its development was discontinued for commercial indications [3]. Piboserod is widely used as a research tool due to its high affinity (Ki ≈ 0.1–1.5 nM) and selectivity for the 5-HT4 receptor, enabling robust target engagement in in vitro and in vivo models .

Why Piboserod Cannot Be Substituted with Other 5-HT4 Ligands in Critical Research Models


Piboserod exhibits a unique pharmacological and functional profile that distinguishes it from both agonists and other antagonists of the 5-HT4 receptor. Unlike prokinetic agonists such as prucalopride or tegaserod, which are contraindicated in models requiring 5-HT4 blockade, Piboserod is a pure antagonist with high affinity (Ki = 0.1–1.5 nM) . It demonstrates superior functional potency (KB = 0.56 nM in human detrusor) compared to other 5-HT4 antagonists like GR113808, which requires higher concentrations (pKi 9.3–10.3 vs. Piboserod's sub-nanomolar KB) [1]. Furthermore, Piboserod is the only 5-HT4 antagonist with clinical validation in heart failure (LVEF improvement) and atrial fibrillation trials, providing a translational bridge that alternative research compounds lack [2].

Quantitative Differentiation of Piboserod from 5-HT4 Receptor Antagonists and Agonists


Piboserod Demonstrates Superior Functional Antagonism (KB) Compared to GR113808 in Human Tissue

In isolated human detrusor muscle strips, Piboserod exhibited an apparent antagonist dissociation constant (KB) of 0.56±0.09 nM, representing extremely high functional potency at the human 5-HT4 receptor [1]. By contrast, the prototypical 5-HT4 antagonist GR113808 has a reported pKi of 9.3–10.3 (Ki ≈ 0.05–0.5 nM) in binding assays, but its functional potency in tissue is often lower, with pKB values around 8.8–9.43 . Piboserod's sub-nanomolar functional KB in a therapeutically relevant human tissue model (detrusor) indicates superior target engagement under physiological conditions, a critical factor for translational research.

Urology Overactive Bladder Smooth Muscle Pharmacology

Piboserod Achieves Higher In Vivo Brain Receptor Occupancy (RO) at Lower Doses than Prucalopride

In vivo receptor occupancy (RO) studies in rats demonstrate that Piboserod achieves 50% striatal 5-HT4 receptor occupancy (ED50) at a dose of 2.0 mg/kg [1]. In contrast, the 5-HT4 agonist prucalopride requires a free brain exposure of 330 nM to achieve 50% RO, translating to significantly higher systemic doses in comparable models [2]. This indicates that Piboserod is a more efficient tool for achieving central 5-HT4 receptor blockade in behavioral or neurochemical studies, with lower compound consumption and reduced potential for peripheral side effects.

CNS Pharmacology Receptor Occupancy Neuroimaging

Piboserod Uniquely Validated in Heart Failure: +1.7% LVEF Improvement Over Placebo

In a randomized, double-blind, placebo-controlled Phase II trial (NCT00421746), Piboserod (80 mg/day for 24 weeks) significantly increased left ventricular ejection fraction (LVEF) by 1.7% compared to placebo (95% CI 0.3–3.2, P = 0.020) in patients with NYHA class II–IV heart failure and LVEF ≤0.35 [1]. This improvement was driven by a reduction in end-systolic volume (165 to 158 mL, P = 0.060). No other 5-HT4 receptor antagonist has demonstrated comparable clinical efficacy in a cardiovascular indication. For example, the 5-HT4 antagonist GR113808 has not been evaluated in clinical heart failure trials, and the agonist prucalopride is contraindicated in cardiac models due to its pro-arrhythmic potential.

Cardiovascular Research Heart Failure Clinical Pharmacology

Piboserod Exhibits Functional Selectivity Against 5-HT3 Receptor Agonists in Gastrointestinal Models

In anesthetized rat models of esophageal relaxation, Piboserod (0.1 mg/kg s.c.) completely blocked the 5-HT4 receptor-mediated relaxation induced by tegaserod (a 5-HT4 agonist/5-HT2B antagonist) [1]. This contrasts with the behavior of non-selective prokinetics like cisapride (Ki 5-HT4 = 41.5 nM, Ki 5-HT3 = 684 nM) or mosapride, which possess mixed agonist/antagonist activities at both 5-HT4 and 5-HT3 receptors [2]. Piboserod's pure antagonism and lack of 5-HT3 affinity (functional assays show no basal effect on contractions) make it a cleaner tool for isolating 5-HT4-specific pathways in GI research, avoiding the confounding effects of 5-HT3 receptor modulation.

Gastroenterology IBS Gut Motility

Piboserod Demonstrates Higher Binding Affinity (Ki) than Prucalopride at Native 5-HT4 Receptors

Radioligand binding studies reveal that Piboserod binds to human 5-HT4 receptors with a Ki of approximately 0.1–1.5 nM . In comparison, the 5-HT4 agonist prucalopride binds to native rat brain 5-HT4 receptors with a Ki of 30 nM and to human 5-HT4a/4b isoforms with pKi values of 8.6/8.1 (Ki ≈ 2.5–8 nM) [1][2]. Piboserod's 20- to 300-fold higher affinity ensures more complete receptor occupancy at lower concentrations, which is critical for in vitro assays where ligand depletion or non-specific binding may confound results.

Receptor Binding Pharmacology Drug Discovery

Optimal Research Applications for Piboserod Based on Validated Differentiation


Preclinical Models of Heart Failure and Cardiac Remodeling

Use Piboserod to block 5-HT4 receptors in rodent or large animal models of heart failure, replicating the LVEF improvement (+1.7% vs. placebo) and end-systolic volume reduction observed in human trials [1]. This provides a translational link to clinical findings unavailable with other 5-HT4 antagonists. Dose range: 2–10 mg/kg in rodents based on receptor occupancy data.

Isolated Tissue Studies of Bladder Smooth Muscle (Overactive Bladder)

Employ Piboserod at 1–100 nM in human or animal detrusor strip preparations to achieve near-complete blockade of 5-HT4-mediated potentiation of neurogenic contractions (KB = 0.56 nM) [2]. Its high potency and lack of effect on basal tone make it superior to GR113808 for dissecting 5-HT4-specific pathways in urological research.

CNS Target Engagement and Behavioral Pharmacology

Leverage Piboserod's high brain penetrance and efficient receptor occupancy (ED50 = 2.0 mg/kg in rat striatum) to study 5-HT4 receptor contributions to cognition, anxiety, or mood disorders [3]. Its superior potency over prucalopride (requiring 330 nM free brain exposure) minimizes compound usage and reduces peripheral off-target effects.

Gastrointestinal Motility and IBS-D Models

Use Piboserod as a selective 5-HT4 antagonist to block prokinetic effects in models of diarrhea-predominant IBS, peristalsis, or esophageal function. Its clean profile (no 5-HT3 affinity) ensures that observed effects are solely due to 5-HT4 receptor blockade, unlike mixed agents such as cisapride or mosapride [4]. Effective dose in rat GI assays: 0.1 mg/kg s.c.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piboserod

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.